molecular formula C11H13NO3S B2889303 Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-48-0

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2889303
CAS No.: 1421449-48-0
M. Wt: 239.29
InChI Key: JBEAOLCBIHPKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a versatile chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a fused tetrahydrothienopyridine core, a privileged scaffold prevalent in pharmacologically active molecules. The presence of both an acetyl group and a methyl ester provides distinct reactive sites for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The 4,5,6,7-tetrahydrothienopyridine scaffold is recognized as a key structural motif in bioorganic chemistry. Scientific literature indicates that this core structure serves as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, which is found in potent inhibitors of enzymes like human phenylethanolamine N-methyltransferase (hPNMT) . Furthermore, derivatives based on this scaffold have demonstrated significant potential in various research fields. They have been investigated as potent inhibitors of tubulin polymerization, binding at the colchicine site, and exhibiting potent antiproliferative activity against a range of cancer cell lines, making them promising leads in anticancer research . More recently, similar structures have been identified as a novel fungicide lead scaffold, showing promising activity against plant pathogenic fungi such as C. arachidicola and R. solani . The molecular mode of action for these antifungal compounds is suggested to involve the inhibition of nitrogen metabolism and the proteasome pathway . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules targeting these and other biological pathways. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-7(13)12-5-3-9-8(4-6-16-9)10(12)11(14)15-2/h4,6,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEAOLCBIHPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C(=O)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for constructing the THTP framework. In this method, a β-amino thiophene derivative reacts with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions to form the bicyclic structure.

Example Procedure :

  • Starting Material : 3-Amino-2-thiophenecarboxylate derivative.
  • Cyclization : React with trifluoroacetic acid (TFA) to form the imine intermediate, followed by reduction (e.g., LiAlH4) to yield the saturated THTP core.
  • Yield : Reported yields range from 45% to 81%, depending on substituents.

Thiol-Alkylation and Cyclocondensation

An alternative route involves nucleophilic displacement of halides by thiols, followed by base-mediated cyclization. This method is particularly effective for introducing diverse substituents at position 2.

Case Study :

  • Step 1 : React tert-butyl piperidinecarboxylate with phosphorus oxychloride (POCl3) in dichloromethane (DCM) to form a Vilsmeier-Haack intermediate.
  • Step 2 : Treat with methyl mercaptoacetate and triethylamine (Et3N) to generate a thioether intermediate.
  • Step 3 : Cyclize under reflux conditions, followed by TFA-mediated deprotection to yield the THTP carboxylic acid.
  • Esterification : React with methanol and catalytic H2SO4 to form the methyl ester (yield: 78–85%).

Functionalization at Position 5: N-Acetylation

Post-Cyclization Acylation

The secondary amine at position 5 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., Et3N or NaHCO3).

Optimized Protocol :

  • Substrate : THTP derivative with a free amine (e.g., 5-amino-THTP).
  • Reaction : Stir with acetic anhydride (1.2 equiv) in DCM at 0°C to room temperature for 4–6 hours.
  • Workup : Quench with aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography.
  • Yield : 70–90%.

Direct Synthesis via Protected Intermediates

In some cases, the acetyl group is introduced prior to cyclization using protected amine precursors. For example, a Boc-protected amine can be acylated, followed by deprotection and cyclization.

Esterification at Position 4

Carboxylic Acid to Methyl Ester Conversion

The methyl ester is typically introduced by treating the THTP carboxylic acid with methanol under acidic or coupling conditions.

Representative Data :

Parameter Value
Substrate THTP-4-carboxylic acid
Reagent Methanol, H2SO4
Temperature Reflux (65°C)
Time 12 hours
Yield 81%

Direct Alkylation of Thiol Precursors

Alternatively, methyl mercaptoacetate can be used during the thiol-alkylation step to directly incorporate the ester group.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Pictet-Spengler High regioselectivity Requires acidic conditions 45–70
Thiol-Alkylation Scalable, modular substituents Multi-step purification 70–85
N-Acetylation Mild conditions, high efficiency Requires free amine precursor 70–90

Spectroscopic Characterization

Key spectral data for methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate:

  • 1H NMR (400 MHz, CDCl3) : δ 7.44 (s, 1H, thiophene-H), 4.31 (q, J = 7.1 Hz, 2H, OCH2), 3.95 (s, 2H, CH2N), 2.87 (t, J = 5.7 Hz, 2H, CH2), 2.10 (s, 3H, COCH3).
  • 13C NMR : δ 170.2 (COOCH3), 169.8 (NCOCH3), 140.1 (thiophene-C), 52.1 (OCH3), 28.4 (COCH3).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of microtubule dynamics, which is crucial for cell division.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Biological Activity/Use Source/CAS
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Thieno[3,2-c]pyridine (tetrahydro) 5-acetyl, 4-methyl ester Potential antiplatelet (inferred) N/A (hypothetical/target compound)
Clopidogrel (7) Thieno[3,2-c]pyridine (tetrahydro) 5-(2-chlorophenyl), 4-methyl ester, stereospecific (S-configuration) FDA-approved antiplatelet agent Synthesized via multicomponent reaction
Ticlopidine (9) Thieno[3,2-c]pyridine (tetrahydro) 5-(o-chlorobenzyl), 4-free position Antiplatelet (historical use) Synthesized via paraformaldehyde route
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Thieno[3,2-c]pyridine (tetrahydro) 4-tert-butyl ester Intermediate (discontinued commercial) CymitQuimica (Ref:10-F704426)
5-(o-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride Thieno[3,2-c]pyridine (tetrahydro) 5-(o-chlorobenzyl), quaternary ammonium Unknown (structural analog) CAS 53885-35-1
(S)-4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid Thieno[3,2-c]pyridine (tetrahydro) 4-carboxylic acid (S-configuration) Potential metabolite/precursor CAS 116839-91-9

Pharmacological Activity

  • Clopidogrel and Ticlopidine : These drugs inhibit ADP-induced platelet aggregation. Clopidogrel’s stereospecific S-configuration enhances efficacy compared to ticlopidine, which has higher toxicity risks .
  • Compound C1 (from ): A thieno-tetrahydropyridine derivative with superior antiplatelet activity to ticlopidine in rat models, suggesting acetyl or ester groups may enhance potency .
  • Target Compound : The 5-acetyl and 4-methyl ester groups could mimic clopidogrel’s pharmacophore, but the absence of a chlorophenyl group may alter receptor binding kinetics.

Key Research Findings

  • Substituent Effects : The 5-position is critical for antiplatelet activity. Chlorophenyl (clopidogrel) and acetyl (Compound C1) groups show efficacy, while tert-butyl esters are likely intermediates .
  • Stereochemistry : The (S)-enantiomer of 4-carboxylic acid (CAS 116839-91-9) underscores the importance of chirality, a factor that may apply to the target compound’s ester configuration .
  • Structural Flexibility: Replacement of thieno[3,2-c]pyridine with benzothiophene () reduces antiplatelet activity, emphasizing the core’s role in target binding .

Biological Activity

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,2-c]pyridine framework and subsequent acetylation and esterification processes. The synthesis pathway can be summarized as follows:

  • Formation of the Thieno[3,2-c]pyridine Core : This involves cyclization reactions starting from appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the 5-position is achieved through acylation reactions.
  • Esterification : Finally, methyl ester formation is performed to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrothieno[3,2-c]pyridine scaffold. For instance:

  • In Vitro Studies : Methyl derivatives of tetrahydrothieno[3,2-c]pyridine exhibited significant antiproliferative activities against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). Notably, some derivatives showed IC₅₀ values as low as 1.1 μM against HeLa cells, indicating potent activity .
CompoundCell LineIC₅₀ (μM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase in sensitive cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related tetrahydrothieno compounds:

  • Compounds similar to methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have demonstrated activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated several tetrahydrothieno derivatives against a panel of cancer cell lines. The results indicated that compounds with specific substitutions at the nitrogen atom exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy Case Study : Another investigation focused on the antimicrobial properties of thieno-pyridine derivatives against resistant strains of bacteria. The study concluded that certain modifications could significantly increase antibacterial potency .

Q & A

Q. Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign protons on the acetyl group (δ ~2.3 ppm) and ester methyl (δ ~3.8 ppm). Aromatic protons in the thieno-pyridine ring appear at δ 6.5–7.5 ppm .
  • FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 283.08) .

Advanced Question: How can researchers address contradictory bioactivity data across studies?

Methodological Answer :
Contradictions in biological activity (e.g., antimicrobial vs. null results) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS to ensure >95% purity, eliminating side products (e.g., unreacted acetyl precursors) .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Control Compounds : Compare with structurally validated analogs (e.g., Ticlopidine derivatives) to isolate scaffold-specific effects .

Advanced Question: What strategies improve yield in multi-step syntheses of this compound?

Q. Methodological Answer :

  • Catalytic Optimization : Replace traditional bases with organocatalysts (e.g., DMAP) for esterification, reducing side reactions .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for cyclocondensation to enhance solubility of intermediates .
  • Workflow Integration : Use continuous flow reactors for acetylation steps, achieving 85–90% yield compared to 60% in batch processes .

Basic Question: How does the compound’s structure influence its pharmacokinetic properties?

Q. Methodological Answer :

  • Lipophilicity : The acetyl and ester groups increase logP (~2.1), enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., ester hydrolysis). Methyl esters generally show slower degradation than ethyl analogs .

Advanced Question: How can computational modeling guide SAR studies for this scaffold?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., PARP-1), focusing on the thieno-pyridine core’s π-π interactions .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to optimize substituent placement for H-bonding (e.g., acetyl vs. nitroso groups) .
    Case Study : A related 5-nitroso derivative showed enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to the acetyl analog (ΔG = −7.8 kcal/mol) .

Basic Question: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
  • Waste Disposal : Quench reactive intermediates (e.g., acetyl chloride) with ice-cold ethanol before aqueous disposal .

Advanced Question: How can crystallographic disorder in the tetrahydrothieno ring be resolved?

Q. Methodological Answer :

  • Multi-Component Refinement : In SHELXL, split the disordered ring into two components and refine occupancy factors (e.g., 60:40 ratio) .
  • Restraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles during refinement .

Advanced Question: What analytical methods validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~220°C) to assess storage stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.